molecular formula C11H15NO B13246411 (1R,2S)-2-(4-Ethoxyphenyl)cyclopropan-1-amine

(1R,2S)-2-(4-Ethoxyphenyl)cyclopropan-1-amine

Cat. No.: B13246411
M. Wt: 177.24 g/mol
InChI Key: HUSKAVYEEJPUJN-WDEREUQCSA-N
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Description

(1R,2S)-2-(4-Ethoxyphenyl)cyclopropan-1-amine is a chiral cyclopropane derivative with a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(4-Ethoxyphenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of (4-ethoxyphenyl)diazomethane with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a rhodium or copper complex, to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(4-Ethoxyphenyl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles (e.g., sodium azide) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary amines or alcohols.

Scientific Research Applications

(1R,2S)-2-(4-Ethoxyphenyl)cyclopropan-1-amine has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active compound in drug development.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Researchers study its biological activity and interactions with various biomolecules.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(4-Ethoxyphenyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-(4-Methoxyphenyl)cyclopropan-1-amine
  • (1R,2S)-2-(4-Fluorophenyl)cyclopropan-1-amine
  • (1R,2S)-2-(4-Chlorophenyl)cyclopropan-1-amine

Uniqueness

(1R,2S)-2-(4-Ethoxyphenyl)cyclopropan-1-amine is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine

InChI

InChI=1S/C11H15NO/c1-2-13-9-5-3-8(4-6-9)10-7-11(10)12/h3-6,10-11H,2,7,12H2,1H3/t10-,11+/m0/s1

InChI Key

HUSKAVYEEJPUJN-WDEREUQCSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)[C@@H]2C[C@H]2N

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC2N

Origin of Product

United States

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